1-(2-(Bromomethyl)-3-(methylthio)phenyl)-2-chloropropan-1-one
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Overview
Description
1-(2-(Bromomethyl)-3-(methylthio)phenyl)-2-chloropropan-1-one is a complex organic compound with a unique structure that includes bromomethyl, methylthio, and chloropropanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-3-(methylthio)phenyl)-2-chloropropan-1-one typically involves multiple steps. One common method includes the bromination of a methylthio-substituted phenyl compound followed by chlorination and subsequent ketone formation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) for bromination, and thionyl chloride or phosphorus trichloride for chlorination. The final step involves the formation of the ketone group using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bromomethyl)-3-(methylthio)phenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thio-substituted derivatives
Scientific Research Applications
1-(2-(Bromomethyl)-3-(methylthio)phenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-3-(methylthio)phenyl)-2-chloropropan-1-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The methylthio group may also contribute to the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Methylthio)phenyl)-2-chloropropan-1-one: Lacks the bromomethyl group, which may result in different reactivity and biological activity.
1-(2-(Bromomethyl)phenyl)-2-chloropropan-1-one: Lacks the methylthio group, which may affect its chemical properties and applications.
Uniqueness
1-(2-(Bromomethyl)-3-(methylthio)phenyl)-2-chloropropan-1-one is unique due to the presence of both bromomethyl and methylthio groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H12BrClOS |
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Molecular Weight |
307.63 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-3-methylsulfanylphenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H12BrClOS/c1-7(13)11(14)8-4-3-5-10(15-2)9(8)6-12/h3-5,7H,6H2,1-2H3 |
InChI Key |
BZVATAJYKMOCEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C(=CC=C1)SC)CBr)Cl |
Origin of Product |
United States |
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